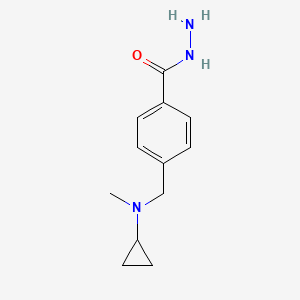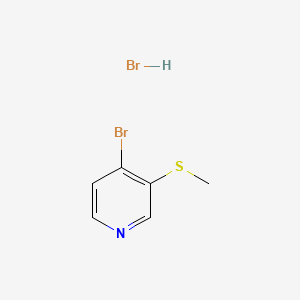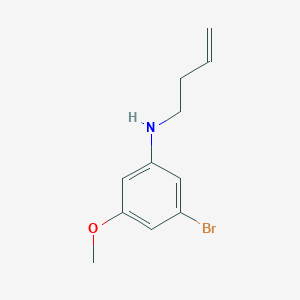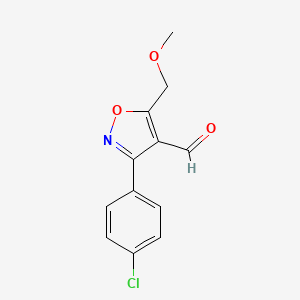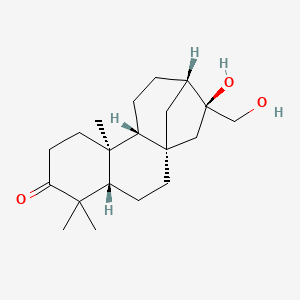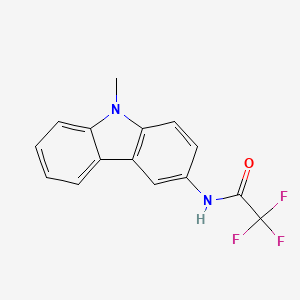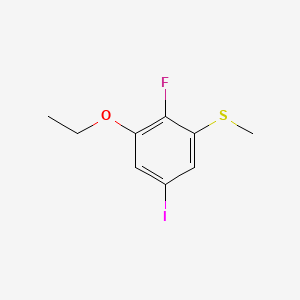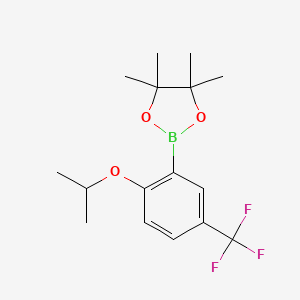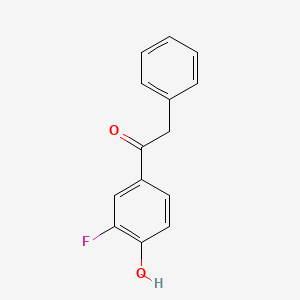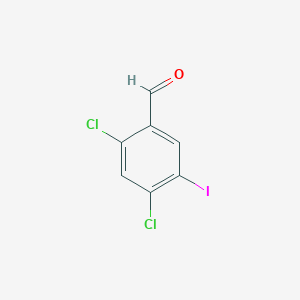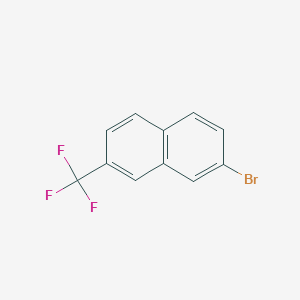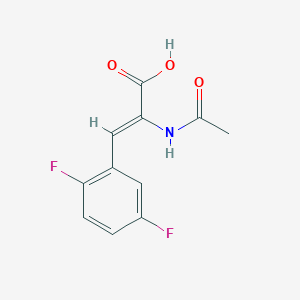
(Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid is a synthetic organic compound characterized by the presence of an acetamido group and a difluorophenyl group attached to a prop-2-enoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and acetamide.
Condensation Reaction: The 2,5-difluorobenzaldehyde undergoes a condensation reaction with acetamide in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.
Acylation: The intermediate amine is acylated with acetic anhydride to introduce the acetamido group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Functionalized derivatives with various substituents.
Applications De Recherche Scientifique
(Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-3-(2,5-difluorophenyl)prop-2-enoic acid: Lacks the acetamido group, resulting in different chemical properties and biological activities.
(Z)-2-acetamido-3-(2,4-difluorophenyl)prop-2-enoic acid: Similar structure but with a different fluorine substitution pattern, leading to variations in reactivity and applications.
Uniqueness
(Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid is unique due to the presence of both the acetamido group and the specific difluorophenyl substitution pattern. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H9F2NO3 |
|---|---|
Poids moléculaire |
241.19 g/mol |
Nom IUPAC |
(Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9F2NO3/c1-6(15)14-10(11(16)17)5-7-4-8(12)2-3-9(7)13/h2-5H,1H3,(H,14,15)(H,16,17)/b10-5- |
Clé InChI |
OREMKVNIDVHGGO-YHYXMXQVSA-N |
SMILES isomérique |
CC(=O)N/C(=C\C1=C(C=CC(=C1)F)F)/C(=O)O |
SMILES canonique |
CC(=O)NC(=CC1=C(C=CC(=C1)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


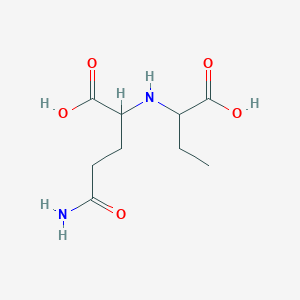
![2-[(4S)-4-Isobutyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B14763654.png)
